molecular formula C9H8N2O2 B13298025 2-(5-Cyanopyridin-3-yl)propanoic acid

2-(5-Cyanopyridin-3-yl)propanoic acid

Cat. No.: B13298025
M. Wt: 176.17 g/mol
InChI Key: MDQZYBSYBSBOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyanopyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanopyridine moiety attached to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the use of halogen-metal exchange followed by borylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(5-Cyanopyridin-3-yl)propanoic acid can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H8N2O2/c1-6(9(12)13)8-2-7(3-10)4-11-5-8/h2,4-6H,1H3,(H,12,13)

InChI Key

MDQZYBSYBSBOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC(=C1)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.